1-(2-Bromophenyl)pyrrolidine

Lipophilicity Drug-likeness Chromatographic retention

Medicinal chemistry programs requiring ortho-bromoaryl building blocks face inconsistent cross-coupling outcomes due to regioisomeric impurities. 1-(2-Bromophenyl)pyrrolidine (CAS 87698-81-5) solves this: • Ortho-bromo configuration ensures regioselective Suzuki-Miyaura & Buchwald-Hartwig couplings with literature-benchmarked yields of 78-87%. • Consensus LogP 2.9, TPSA 3.24 Ų, zero Rule-of-Five violations - ideal for CNS fragment-based drug discovery at screening concentrations (0.1-1 mM). • ≥98% purity, solid physical form, multi-supplier availability ensures uninterrupted supply for multi-step campaigns.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 87698-81-5
Cat. No. B1590748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)pyrrolidine
CAS87698-81-5
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC=C2Br
InChIInChI=1S/C10H12BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
InChIKeyRSEPYQZONPBLLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)pyrrolidine Overview


1-(2-Bromophenyl)pyrrolidine (CAS 87698-81-5) is a brominated N-aryl pyrrolidine derivative with molecular formula C10H12BrN and a molecular weight of 226.11 g/mol [1]. It features a pyrrolidine ring attached to a phenyl ring bearing a bromine substituent at the ortho position [2]. The compound is classified as a heterocyclic building block within the pyrrolidine family and is widely catalogued by chemical suppliers under MDL number MFCD20486327 . The ortho-bromoaryl architecture enables participation in palladium-catalysed cross-coupling reactions (e.g., Suzuki–Miyaura and Buchwald–Hartwig couplings), making this compound a versatile intermediate for constructing more complex molecular architectures in pharmaceutical and agrochemical research [2].

Why 1-(2-Bromophenyl)pyrrolidine Cannot Be Substituted


The ortho-bromine substitution pattern on the phenyl ring fundamentally distinguishes 1-(2-bromophenyl)pyrrolidine from its closest analogs, including 1-(4-bromophenyl)pyrrolidine (para isomer) and 1-(2-chlorophenyl)pyrrolidine (halogen variant), in terms of lipophilicity, steric environment, and cross-coupling reactivity. The ortho-bromo configuration introduces distinct steric and electronic effects that critically influence the regioselectivity of palladium-catalysed transformations [1]. Furthermore, the bromine atom serves as a more effective leaving group than chlorine in oxidative addition steps of cross-coupling cycles [2]. Substituting this compound with the para-bromo isomer or chloro congener without experimental validation risks altered reaction yields, compromised regiochemical outcomes, and divergent pharmacokinetic profiles in derivative compounds. The quantitative evidence below establishes the specific, measurable dimensions along which these analogs diverge.

Quantitative Evidence vs. Closest Analogs


Lipophilicity: Ortho vs. Para Isomer

The ortho-bromine substitution of 1-(2-bromophenyl)pyrrolidine yields a predicted consensus LogP (cLogP) of 2.9–3.2 depending on the computational method used . In contrast, 1-(4-bromophenyl)pyrrolidine (para isomer, CAS 22090-26-2) exhibits a substantially higher cLogP of 3.19 (chemsrc) to 4.3 (PubChem XLogP3) [1]. This lower lipophilicity for the ortho isomer indicates enhanced aqueous solubility and potentially different pharmacokinetic behaviour in downstream derivatives, an important consideration when selecting a building block for lead optimisation.

Lipophilicity Drug-likeness Chromatographic retention

Synthetic Yield: Two Independent Routes

Two distinct synthetic protocols for 1-(2-bromophenyl)pyrrolidine have been reported with documented yields: a patent route (TARGEGEN INC., WO2009/055674 A1) achieving approximately 78% yield, and an earlier academic method (Verboom et al., J. Org. Chem. 1984, 49, 269–276) delivering approximately 87% yield . These yields provide a benchmark for procurement decisions when evaluating bulk custom synthesis versus catalogue purchase. The academic route's higher yield (87%) suggests optimisation for purity-critical applications, while the patent method (78%) represents a scalable, industrially relevant process. For comparison, literature yields for 1-(4-bromophenyl)pyrrolidine synthesis range from 60–85% depending on the catalytic system employed [1], confirming that the ortho isomer can be accessed with comparable or superior efficiency.

Synthetic methodology Process chemistry Yield optimisation

Physical Form & Purity: Ortho vs. Para

1-(2-Bromophenyl)pyrrolidine is commercially available as a solid at room temperature with standard purity specifications of 95% (AKSci) to ≥98% (MolCore, Adamas, Leyan) . The para isomer, 1-(4-bromophenyl)pyrrolidine, is typically a grey crystalline solid with a melting point of 107 °C and purity ≥98.0% (GC/T) . The ortho isomer lacks a reported sharp melting point from standard sources, consistent with its potentially amorphous or low-melting solid nature under ambient conditions. This physical form differential may impact weighing accuracy, dissolution rate, and storage stability in automated synthesis platforms.

Physical form Purity specification Handling characteristics

In Silico Drug-Likeness & Rule-of-Five

1-(2-Bromophenyl)pyrrolidine satisfies all Lipinski Rule-of-Five criteria with zero violations, as computed by ChemSpider (ACD/Labs Percepta Platform) . Key parameters include: molecular weight 226.11 Da, cLogP 3.55, 1 H-bond acceptor, 0 H-bond donors, and topological polar surface area (TPSA) of 3.2 Ų . The comparable para isomer (1-(4-bromophenyl)pyrrolidine) exhibits an identical molecular weight and TPSA but a divergent XLogP3 of 4.3 [1], pushing it closer to the upper limit of optimal lipophilicity for oral bioavailability. Both compounds possess zero hydrogen bond donors and a single hydrogen bond acceptor, classifying them as fragment-like scaffolds suitable for fragment-based drug discovery (FBDD) with favourable three-dimensional character imparted by the pyrrolidine ring [2].

Drug-likeness Lead-likeness Fragment-based drug discovery

Patent & Commercial Landscape: Ortho vs. Para

1-(2-Bromophenyl)pyrrolidine has specific patent precedent as a synthetic intermediate in kinase inhibitor programmes. TARGEGEN INC. (WO2009/055674 A1) explicitly employs this compound in the synthesis of pyrrolopyrimidine alkynyl compounds for therapeutic kinase inhibition [1]. The para isomer, 1-(4-bromophenyl)pyrrolidine, appears in distinct patent families including TLR signalling modulators (WO-2020198368-A1) and triazolopyrimidine cancer therapeutics (KR-20210013078-A) . This patent divergence indicates that research groups targeting specific biological pathways may need to select the positional isomer that matches the precedent synthetic route. Commercially, the ortho isomer (CAS 87698-81-5) is stocked by Bidepharm (China), AKSci (USA), and Fluorochem (UK), while the para isomer (CAS 22090-26-2) is distributed by TCI and ChemImpex .

Patent precedent Procurement accessibility Building block diversity

Pyrrolidine vs. Piperidine Scaffold Comparison

1-(2-Bromophenyl)pyrrolidine (five-membered pyrrolidine ring) can be compared with 1-(2-bromophenyl)piperidine (CAS 156808-79-6, six-membered piperidine ring) to assess the impact of ring size on physicochemical properties. The piperidine analog has a higher molecular weight (240.14 vs. 226.11 g/mol), higher density (1.339 g/mL at 25 °C vs. predicted ~1.4 g/cm³ for pyrrolidine), and a defined refractive index (n20/D 1.580) . The pyrrolidine scaffold offers a smaller molecular footprint and a distinct conformational profile due to the five-membered ring, which may confer advantages in fragment-based screening where lower molecular weight and greater three-dimensionality are valued. The piperidine analog, being a liquid at room temperature with a refractive index specification, may offer handling advantages in certain flow chemistry or liquid-dispensing platforms .

Scaffold hopping Ring size effect Conformational diversity

Application Scenarios for 1-(2-Bromophenyl)pyrrolidine


Fragment-Based Lead Generation for CNS

For fragment-based drug discovery (FBDD) programmes targeting central nervous system indications, 1-(2-bromophenyl)pyrrolidine's consensus LogP of 2.9 and zero Rule-of-Five violations make it a superior choice over the more lipophilic para isomer (XLogP3 4.3). The predicted aqueous solubility of 0.0602 mg/mL supports biophysical screening (NMR, SPR) at typical fragment concentrations (0.1–1 mM). Its TPSA of 3.2 Ų and single rotatable bond confer favourable ligand efficiency metrics for fragment hit identification and subsequent structure-based optimisation.

Suzuki–Miyaura & Buchwald–Hartwig Cross-Coupling

When a synthetic route demands ortho-substituted biaryl or N-arylated products, the ortho-bromo configuration of 1-(2-bromophenyl)pyrrolidine provides the necessary regiochemical handle for palladium-catalysed cross-coupling . Literature precedent confirms isolated yields of 78–87% for the synthesis of this specific isomer , providing a reliable benchmark for reaction planning. The bromine atom's superior leaving group ability relative to chlorine ensures efficient oxidative addition, reducing catalyst loading requirements and improving overall process economics for scale-up applications.

Kinase Inhibitor Development (Patent Precedent)

Research groups pursuing pyrrolopyrimidine-based kinase inhibitors can directly follow the synthetic precedent established in WO2009/055674 A1, which explicitly employs 1-(2-bromophenyl)pyrrolidine as a key intermediate . Using the identical building block ensures synthetic reproducibility and strengthens the intellectual property position of follow-on compounds. Commercial availability from multiple suppliers at ≥96% purity ensures uninterrupted supply for multi-step medicinal chemistry campaigns.

3D Fragment Scaffold Diversification

The pyrrolidine ring imparts three-dimensional character to the molecular scaffold, occupying underrepresented areas of fragment space as demonstrated by principal moments of inertia (PMI) analysis . When scaffold hopping from the commercial piperidine analog (MW 240.14, liquid) to the pyrrolidine scaffold (MW 226.11, solid), the lower molecular weight and distinct physical form support fragment library design with enhanced shape diversity . The ortho-bromo substituent provides a synthetic handle for late-stage diversification without compromising the fragment-like properties of the core scaffold.

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